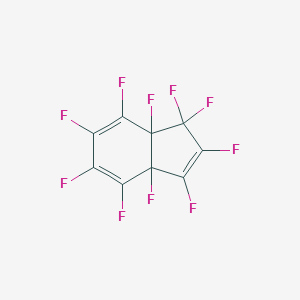
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene is a fluorinated organic compound with the molecular formula C9F10 . It is a derivative of indene, where all hydrogen atoms are replaced by fluorine atoms.
Vorbereitungsmethoden
The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as , resulting in the formation of partially fluorinated indenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Fluorinated compounds, including indene, decafluoro-3a,7a-dihydro-, are investigated for their potential use in drug development due to their stability and bioavailability.
Wirkmechanismus
The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene can be compared with other fluorinated indenes, such as:
Indene, hexafluoro-: This compound has fewer fluorine atoms and different chemical properties.
Indene, octafluoro-: With eight fluorine atoms, it exhibits intermediate properties between hexafluoro- and decafluoro- derivatives.
The uniqueness of indene, decafluoro-3a,7a-dihydro- lies in its complete fluorination, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
13385-25-6 |
|---|---|
Molekularformel |
C9F10 |
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene |
InChI |
InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19 |
InChI-Schlüssel |
GFZNBPMSRVLSRB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Synonyme |
Decafluoro-3a,7a-dihydro-1H-indene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


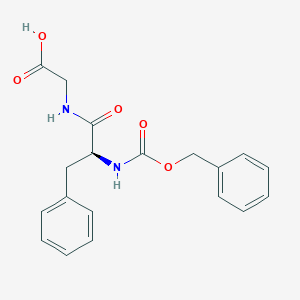
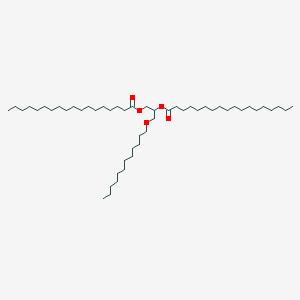


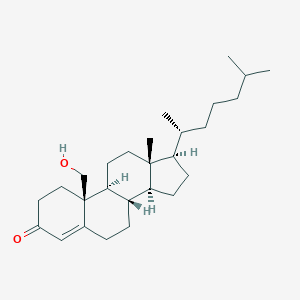
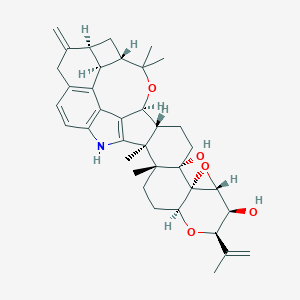
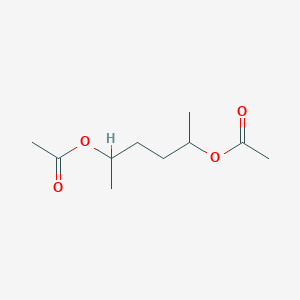


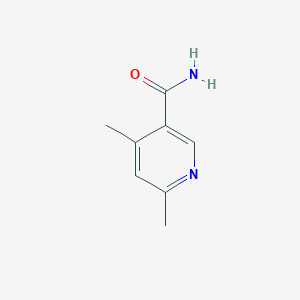

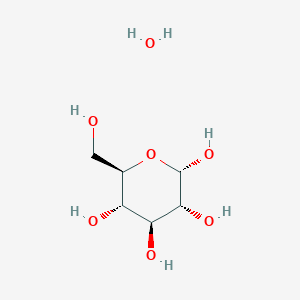

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
